molecular formula C19H13NO B14314337 (9H-Carbazol-1-yl)(phenyl)methanone CAS No. 111960-27-1

(9H-Carbazol-1-yl)(phenyl)methanone

Cat. No.: B14314337
CAS No.: 111960-27-1
M. Wt: 271.3 g/mol
InChI Key: AHIRQDYBCFZOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Carbazol-1-yl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a carbazole moiety linked to a phenyl group through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Carbazol-1-yl)(phenyl)methanone typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(9H-Carbazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(9H-Carbazol-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Carbazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For instance, in the context of its anticancer activity, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Carbazol-1-yl)(phenyl)methanone is unique due to the presence of both carbazole and phenyl methanone groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .

Properties

CAS No.

111960-27-1

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

9H-carbazol-1-yl(phenyl)methanone

InChI

InChI=1S/C19H13NO/c21-19(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,20H

InChI Key

AHIRQDYBCFZOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.